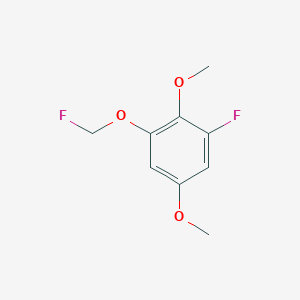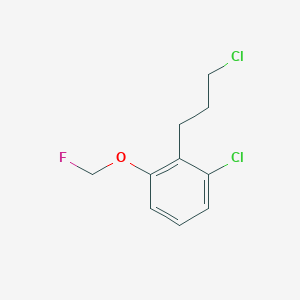
1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and a fluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that has a chlorine atom at the 1-position.
Introduction of the 3-Chloropropyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzene derivative reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluoromethoxy Group: The final step involves the introduction of the fluoromethoxy group. This can be done through a nucleophilic substitution reaction where the intermediate product reacts with fluoromethyl ether under basic conditions.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Techniques such as distillation, crystallization, or chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions: 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or to modify the propyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products with different nucleophiles replacing the chlorine atoms.
Oxidation Reactions: Products with additional oxygen-containing functional groups.
Reduction Reactions: Products with modified or reduced propyl groups.
科学研究应用
1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
1-Chloro-2-(3-chloropropyl)benzene: Lacks the fluoromethoxy group, making it less reactive in certain chemical reactions.
1-Chloro-3-(fluoromethoxy)benzene: Lacks the 3-chloropropyl group, affecting its physical and chemical properties.
2-Chloro-3-(fluoromethoxy)benzene: Different substitution pattern on the benzene ring, leading to different reactivity and applications.
Uniqueness: 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene is unique due to the presence of both the 3-chloropropyl and fluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H11Cl2FO |
|---|---|
分子量 |
237.09 g/mol |
IUPAC 名称 |
1-chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11Cl2FO/c11-6-2-3-8-9(12)4-1-5-10(8)14-7-13/h1,4-5H,2-3,6-7H2 |
InChI 键 |
ZYYIHKICMMJNOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CCCCl)OCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


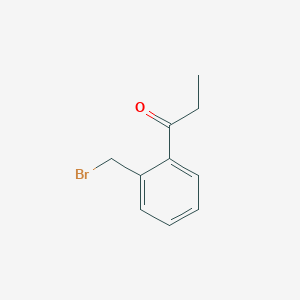
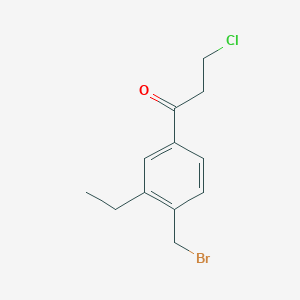
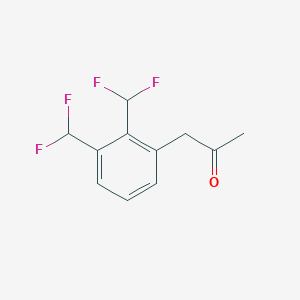

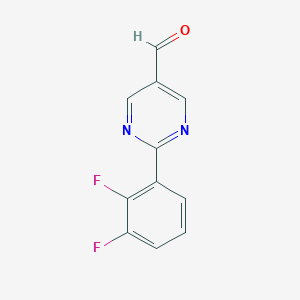

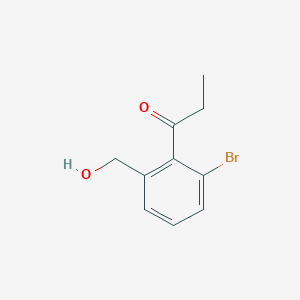
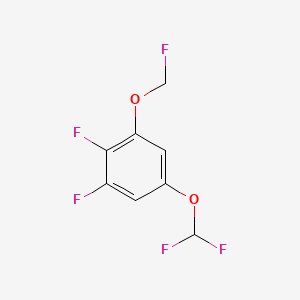
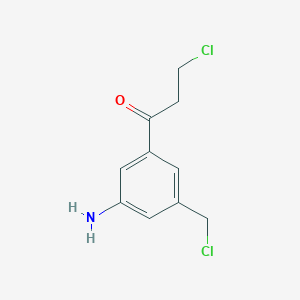
![N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(3-fluorophenyl)-5-(5-methylpyridin-3-yl)pyridine-3-carboxamide](/img/structure/B14053376.png)
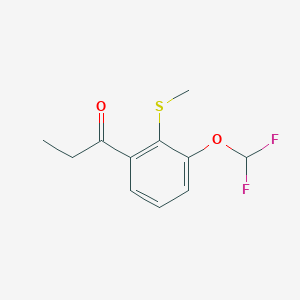
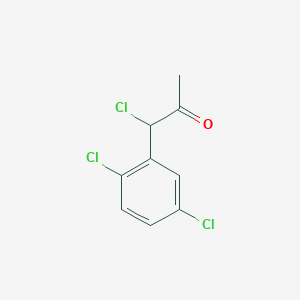
![Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B14053387.png)
